molecular formula C9H14O4 B099443 1,1-Cyclopentanediacetic acid CAS No. 16713-66-9

1,1-Cyclopentanediacetic acid

Cat. No. B099443
CAS RN: 16713-66-9
M. Wt: 186.2 g/mol
InChI Key: FWPVKDFOUXHOKQ-UHFFFAOYSA-N
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Description

1,1-Cyclopentanediacetic acid is a chemical compound that is structurally related to cyclopentane derivatives. While the specific compound 1,1-cyclopentanediacetic acid is not directly mentioned in the provided papers, the related compounds such as cyclopentane-1,3-dione and 1-amino-1,3-cyclopentanedicarboxylic acid are discussed. These compounds share a cyclopentane backbone, which is a five-membered ring, and have functional groups that can exhibit similar chemical properties to carboxylic acids .

Synthesis Analysis

The synthesis of related compounds involves the use of precursors like 3-oxocyclopentanecarboxylic acid for the production of isomers of 1-amino-1,3-cyclopentanedicarboxylic acid. These isomers were synthesized using known configurations of the precursor and were obtained through fractional crystallization . Although the synthesis of 1,1-cyclopentanediacetic acid itself is not detailed, the methodologies used for similar compounds suggest that a targeted synthetic approach involving the appropriate starting materials and controlled reaction conditions could be employed.

Molecular Structure Analysis

The molecular structure of cyclopentane derivatives is characterized by the presence of a cyclopentane ring. The derivatives mentioned in the papers include functional groups such as amino and carboxylic acid groups, which influence the overall geometry and stereochemistry of the molecules. For instance, 1-amino-1,3-cyclopentanedicarboxylic acid exists in different geometric isomers, and their absolute configurations were determined using spectral data . The molecular structure of these compounds is crucial for their biological activity and interaction with biological targets.

Chemical Reactions Analysis

The chemical reactivity of cyclopentane derivatives is influenced by the functional groups attached to the cyclopentane ring. Cyclopentane-1,3-dione, for example, has been shown to act as an isostere for the carboxylic acid functional group, suggesting that it can participate in similar chemical reactions as carboxylic acids . The reactivity of these compounds is essential for their potential use in drug design, as demonstrated by the synthesis of thromboxane A2 receptor antagonists using the cyclopentane-1,3-dione moiety .

Physical and Chemical Properties Analysis

The physical and chemical properties of cyclopentane derivatives, such as acidity and lipophilicity, can be tuned for specific applications. Cyclopentane-1,3-diones exhibit pKa values in the range of carboxylic acids, indicating their potential to substitute for carboxylic acid functional groups in drug molecules . The properties of these compounds are significant for their solubility, stability, and overall pharmacokinetic profile, which are critical factors in drug development.

Scientific Research Applications

Antitumor Properties

1,1-Cyclopentanediacetic acid and its derivatives have shown promise in antitumor research. Studies indicate that certain derivatives, like 1-amino-cyclopentane carboxylic acid (ACPC), inhibit the growth of various cancer cells, such as Novikoff rat hepatoma and Walker rat carcinoma. This suggests potential applications in cancer therapy (Berlinguet, Bégin, & Sarkar, 1962).

Biochemical Impact and Metabolism

Research has delved into the biochemical effects and metabolism of 1,1-Cyclopentanediacetic acid derivatives. For example, studies on the metabolism of 1-amino cyclopentane-1-carboxylic acid in normal and tumor-bearing mice have provided insights into the drug's distribution, excretion, and metabolic changes in tissues (Sterling, Henderson, Mandel, & Smith, 1962).

Immunopharmacologic Effects

Cycloleucine, another derivative, has demonstrated significant activity in preventing clinical and histologic signs of certain diseases like experimental allergic encephalomyelitis and adjuvant arthritis. This suggests its potential in immunopharmacology (Rosenthale, Datko, Kassarich, & Rosanoff, 1972).

Neuropharmacological Applications

Certain cyclopentanediacetic acid derivatives have shown effects on neuropharmacology. For instance, studies on trans-1-amino-1,3-cyclopentanedicarboxylic acid (ACPD) indicate its role in enhancing long-term potentiation in the hippocampus, which is crucial for learning and memory (McGuinness, Anwyl, & Rowan, 1991).

Effects on Central Nervous System

1-Amino-cyclopentane carboxylic acid (cycloleucine) administration in developing rats resulted in notable changes in brain and spinal cord phospholipid content and fatty acid composition, highlighting its impact on the central nervous system (Ramsey & Fischer, 1978).

Synthesis and Pharmacological Characterization

Research on the synthesis and pharmacological characterization of aminocyclopentanetricarboxylic acids has provided new tools to discriminate between metabotropic glutamate receptor subtypes. These findings have implications for the development of targeted neurological therapies (Acher et al., 1997).

Safety And Hazards

1,1-Cyclopentanediacetic acid can cause skin irritation (H315) and serious eye irritation (H319) . Precautionary measures include washing skin thoroughly after handling, wearing protective gloves/eye protection/face protection, and seeking medical advice/attention if eye irritation persists or skin irritation occurs .

properties

IUPAC Name

2-[1-(carboxymethyl)cyclopentyl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14O4/c10-7(11)5-9(6-8(12)13)3-1-2-4-9/h1-6H2,(H,10,11)(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWPVKDFOUXHOKQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)(CC(=O)O)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60168231
Record name Tetramethylene glutaric acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,1-Cyclopentanediacetic acid

CAS RN

16713-66-9
Record name 1,1-Cyclopentanediacetic acid
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Record name Tetramethylene glutaric acid
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Record name 1,1-Cyclopentanediacetic acid
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=39838
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Record name Tetramethylene glutaric acid
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Record name Cyclopentane-1,1-diacetic acid
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
31
Citations
E Kvaratskhelia, R Kurtanidze - Bull. Georg. Natl. Acad. Sci, 2016 - researchgate.net
Cycloalcanediacetic acids are the nonaromatic, cyclanic polycarboxylic acids; they are used as the pharmaceutical intermediates. In this communication with the aid of method …
Number of citations: 3 www.researchgate.net
S Demir, H Erer - Journal of Molecular Structure, 2024 - Elsevier
New three Co(II), Zn(II) and Cd(II) coordination polymers (CPs), [Co(µ-cpda)(µ-obimb)] n (1), [Zn(µ-cpda)(µ-obimb)] n (2) and [Cd(µ-cpda)(µ-obimb)] n (3) [H 2 cpda: 1,1-…
Number of citations: 2 www.sciencedirect.com
BA Cunningham, GL Schmir - Journal of the American Chemical …, 1966 - ACS Publications
The hydrolysis of the iminolactoneN-phenyliminotetrahydrofuran (I) yields aniline (and butyro-lactone) at acid pH and 7-hydroxybutyranilide in alkaline solution. Theextent of conversion …
Number of citations: 94 pubs.acs.org
A Kato, H Yasuko, H Goto, J Hollinshead, RJ Nash… - Phytomedicine, 2009 - Elsevier
Aldose reductase inhibitors have considerable potential for the treatment of diabetic complications, without increased risk of hypoglycemia. Search for components inhibiting aldose …
Number of citations: 71 www.sciencedirect.com
B Xu, X Lin, Z He, Z Lin, R Cao - Chemical Communications, 2011 - pubs.rsc.org
A novel entangled architecture [Co1.5(bpmp)(Hcda)(cda)(H2O)] (1) based on 44-sql subunits, showing an interesting 2D → 3D inclined polycatenation structure feature, is reported. …
Number of citations: 61 pubs.rsc.org
JH Nettleman, PJ Szymanski, LK Sposato… - Inorganica Chimica …, 2010 - Elsevier
Hydrothermal synthesis has afforded a series of divalent copper coordination polymers with substituted glutarate ligands and the rigid rod tether 4,4′-bipyridine (bpy): {[Cu(Hdmg) 2 (…
Number of citations: 22 www.sciencedirect.com
S Zhang, J Baker, P Pulay - The Journal of Physical Chemistry A, 2010 - ACS Publications
In part 1 of this series, we developed a protocol for the large-scale calculation of pK a values in aqueous solutions from first principles calculations, with the goal of striking a compromise …
Number of citations: 99 pubs.acs.org
T Bekker, A Kokh, P Fedorov - Acta Cryst, 2011 - scripts.iucr.org
Due to the phase transition at 925 C, nonlinear optical crystals of low temperature modification of β-BaB2O4 (BBO) are commonly grown from high-temperature solution by top-seeded …
Number of citations: 6 scripts.iucr.org
JH Nettleman, RM Supkowski, RL LaDuca - Journal of Solid State …, 2010 - Elsevier
Five two-dimensional divalent cobalt coordination polymers containing 4,4′-bipyridine (bpy) and substituted or unsubstituted glutarate ligands have been prepared hydrothermally and …
Number of citations: 22 www.sciencedirect.com
I Muljajew, A Erlebach, C Weber, JR Buchheim… - Polymer …, 2020 - pubs.rsc.org
The step growth polyaddition of a variety of dicarboxylic acids and 2,2′-bis(2-oxazoline) enabled access to a library of polyesteramides (PEA) with different linker lengths or bulkiness. …
Number of citations: 10 pubs.rsc.org

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